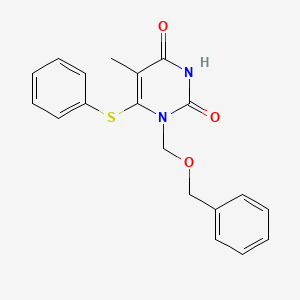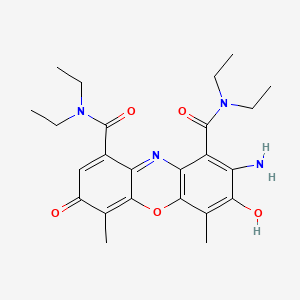
2-Amino-N,N,N',N'-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide is a complex organic compound with a molecular formula of C24H30N4O5 and a molecular weight of 454.52 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as amines, hydroxyl, and carbonyl groups. It has significant applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves multiple steps. One common method includes the reaction of 2-amino-4,6-dimethylphenol with diethyl oxalate to form an intermediate, which is then reacted with ethylamine under controlled conditions to yield the final product . The reaction conditions typically involve refluxing in an organic solvent such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid bis-diethylamide: Similar structure but different functional groups.
3,10,12-trimethyl-2-amino-N,N,N’,N’-tetraethyl-phenoxazine: Similar core structure with additional methyl groups.
Uniqueness
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide is unique due to its combination of functional groups, which confer specific chemical and physical properties.
Properties
CAS No. |
57270-61-8 |
|---|---|
Molecular Formula |
C24H30N4O5 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-amino-1-N,1-N,9-N,9-N-tetraethyl-3-hydroxy-4,6-dimethyl-7-oxophenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C24H30N4O5/c1-7-27(8-2)23(31)14-11-15(29)12(5)21-18(14)26-19-16(24(32)28(9-3)10-4)17(25)20(30)13(6)22(19)33-21/h11,30H,7-10,25H2,1-6H3 |
InChI Key |
LOQXKYAWUVNORV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=O)C(=C2C1=NC3=C(O2)C(=C(C(=C3C(=O)N(CC)CC)N)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



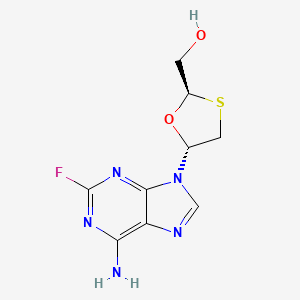
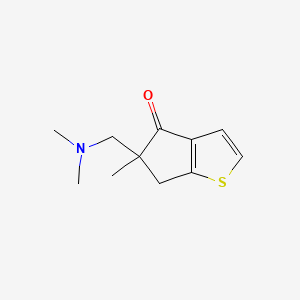
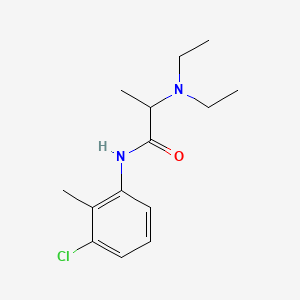
![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)
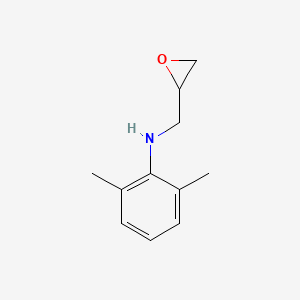

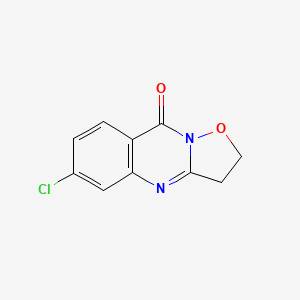
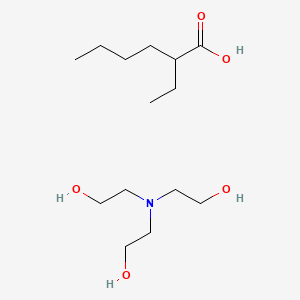
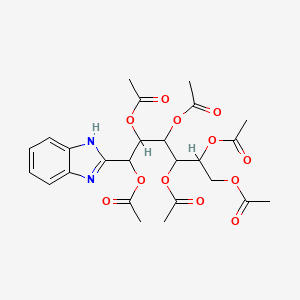
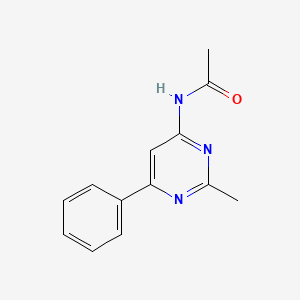

![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
